
2-Chloro-1-(4-cyclobutylpiperazin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(4-cyclobutylpiperazin-1-yl)butan-1-one, commonly referred to as cyclobutylpiperazin-1-ylbutan-1-one or CBP-1-one, is a cyclic amine-based compound with a variety of potential applications in the fields of science and medicine. It is an interesting compound due to its unique structure and properties, which make it an attractive candidate for use in research, development, and therapeutic applications.
Scientific Research Applications
Crystal Structure Analysis
Compounds with complex structures, such as conazole fungicides, have been studied for their crystal structures to understand the molecular configurations and interactions. For instance, the crystal structure analysis of cyproconazole, a conazole fungicide, reveals the molecular orientation and hydrogen bonding patterns, which are crucial for understanding the compound's chemical behavior and potential applications in designing fungicides with specific properties (Kang et al., 2015).
Anti-inflammatory and Anticancer Activities
Analogous compounds, characterized by their butan-2-one moiety, have been explored for their anti-inflammatory and anticancer activities. The structural modifications and biological activities of these compounds highlight the potential for designing molecules with desired therapeutic effects. For example, 4-(6-Methoxy-2-naphthyl)butan-2-one and related analogues have shown promising anti-inflammatory activity (Goudie et al., 1978).
Structure-Activity Relationship Studies
Research on homopiperazine analogs of haloperidol, such as SYA 013, delves into the structure-activity relationships, providing insights into how structural modifications affect binding affinity at dopamine and serotonin receptor subtypes. This research is essential for the development of new antipsychotic agents (Peprah et al., 2012).
Metabolic Pathways and Bioactivation Studies
The metabolism and bioactivation pathways of chloroprene, through studies on its monoepoxides and chlorinated aldehydes and ketones, inform on the detoxication processes involving glutathione and epoxide hydrolase. Such studies are pivotal in understanding the metabolic fate and potential toxicity of industrial chemicals (Munter et al., 2003).
Synthesis and Catalysis Research
The synthesis and catalytic activity of novel compounds, such as those involving silica-coated magnetic nanoparticles for the preparation of 1-(benzothiazolylamino) phenylmethyl-2-naphthols, showcase the application of these compounds in facilitating chemical reactions under mild conditions (Pourghasemi Lati et al., 2018).
properties
IUPAC Name |
2-chloro-1-(4-cyclobutylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c1-2-11(13)12(16)15-8-6-14(7-9-15)10-4-3-5-10/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFPFAPGUCRTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2CCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



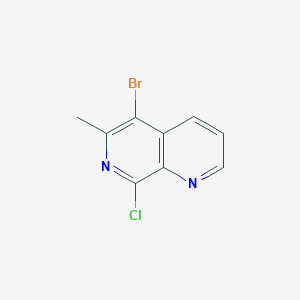
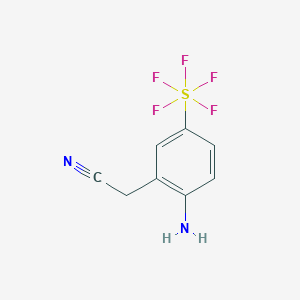


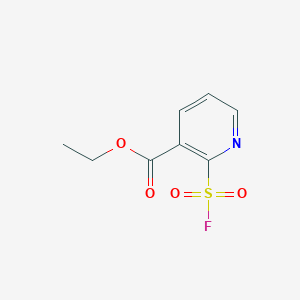
![[5-(3-Furoyl)-2-thienyl]acetic acid](/img/structure/B1490780.png)
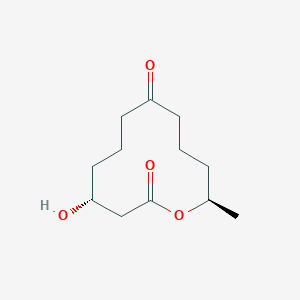
![2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1490782.png)
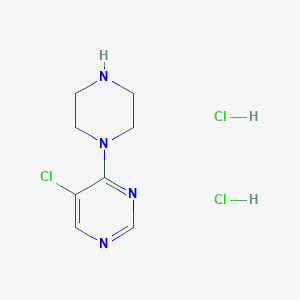
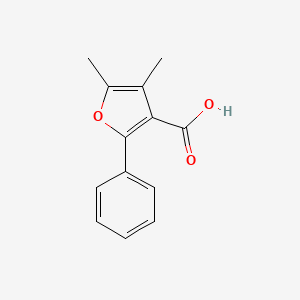

![methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1490789.png)

